2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate
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Overview
Description
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate is a complex organic compound that features an imidazole ring, a nitro group, and a tetrafluoroethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate typically involves multiple steps. The initial step often includes the formation of the imidazole ring, followed by the introduction of the nitro group. The final steps involve the attachment of the ethyl and benzoyl carbamate groups under controlled conditions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the imidazole ring .
Scientific Research Applications
2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The imidazole ring may also interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(1-Methyl-1H-imidazol-2-yl)acetic acid hydrochloride
- 2-(5-(2-Chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid .
Uniqueness
Compared to similar compounds, 2-(5-methyl-2-nitro-1H-imidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate is unique due to the presence of the tetrafluoroethoxybenzoyl moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
2-(5-methyl-2-nitroimidazol-1-yl)ethyl N-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N4O6/c1-9-8-21-14(24(27)28)23(9)5-6-29-15(26)22-12(25)10-3-2-4-11(7-10)30-16(19,20)13(17)18/h2-4,7-8,13H,5-6H2,1H3,(H,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDFXFNKIYWRNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CCOC(=O)NC(=O)C2=CC(=CC=C2)OC(C(F)F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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